3-Formylphenyl 4-methoxybenzoate

Description

BenchChem offers high-quality 3-Formylphenyl 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

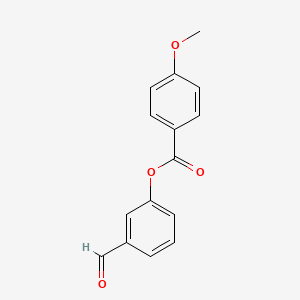

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDDZTAYYQDDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4)

This guide provides a comprehensive technical overview of 3-Formylphenyl 4-methoxybenzoate, a specialized organic compound with potential applications in materials science and as a key intermediate in fine chemical synthesis. While this molecule is not extensively documented in mainstream literature, this paper, drawing upon established principles of organic chemistry and data from structurally analogous compounds, aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and prospective utility.

Core Molecular Identity and Physicochemical Properties

3-Formylphenyl 4-methoxybenzoate is an aromatic ester characterized by the presence of both an aldehyde (formyl) and a methoxy-substituted benzoate group. This unique combination of functional groups bestows upon it a specific reactivity profile, making it a valuable building block in multi-step organic syntheses.

| Property | Value | Source |

| CAS Number | 146952-27-4 | BLD Pharm[1] |

| Molecular Formula | C₁₅H₁₂O₄ | BLD Pharm[1] |

| Molecular Weight | 256.25 g/mol | BLD Pharm[1] |

| SMILES Code | O=C(OC1=CC=CC(C=O)=C1)C2=CC=C(OC)C=C2 | BLD Pharm[1] |

| Appearance | Likely a colorless to tan solid | Inferred from related compounds[2] |

Strategic Synthesis: An Esterification Approach

The most logical and industrially scalable synthesis of 3-Formylphenyl 4-methoxybenzoate involves the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann type reaction, where the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The causality behind this choice of reactants is rooted in their commercial availability and the high efficiency of this type of reaction. 3-hydroxybenzaldehyde is a common starting material in various syntheses[2][3], and 4-methoxybenzoyl chloride can be readily prepared from the inexpensive 4-methoxybenzoic acid (p-anisic acid)[4].

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 3-Formylphenyl 4-methoxybenzoate.

Detailed Experimental Protocol (Self-Validating System)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0°C using an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes. The formation of a precipitate (the hydrochloride salt of the base) is a visual indicator of reaction progress.

-

Monitoring and Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is no longer visible.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted 4-methoxybenzoic acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-Formylphenyl 4-methoxybenzoate.

Spectroscopic Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the ester and aldehyde functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| C=O (Ester) | ~1720-1740 | Strong absorption due to the carbonyl stretch of the benzoate ester.[5] |

| C=O (Aldehyde) | ~1700-1720 | Strong absorption from the formyl group's carbonyl stretch.[5] |

| C-H (Aldehyde) | ~2720 and ~2820 | Two weak bands characteristic of the C-H stretch of an aldehyde. |

| C-O (Ester) | ~1250-1300 and ~1100-1150 | Strong absorptions from the C-O stretching of the ester linkage. |

| Aromatic C=C | ~1450-1600 | Multiple medium to weak bands from the benzene rings. |

| C-O-C (Ether) | ~1250 and ~1050 | Asymmetric and symmetric stretching of the methoxy group's ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide a clear map of the hydrogen atoms in the molecule.

-

Aldehyde Proton (~9.9-10.1 ppm): A singlet, significantly downfield due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (~7.1-8.2 ppm): A complex multiplet region. The protons on the 4-methoxybenzoate ring will appear as two doublets (an AA'BB' system), while the protons on the 3-formylphenyl ring will show a more complex splitting pattern.

-

Methoxy Protons (~3.8-3.9 ppm): A sharp singlet, integrating to 3 hydrogens, characteristic of the -OCH₃ group.[6]

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons (~190-195 ppm and ~165-170 ppm): The aldehyde carbonyl will be further downfield than the ester carbonyl.

-

Aromatic Carbons (~110-165 ppm): Multiple signals in this region corresponding to the carbons of the two benzene rings. The carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon (~55-60 ppm): A single peak for the methyl carbon of the methoxy group.

Potential Applications and Research Directions

The bifunctional nature of 3-Formylphenyl 4-methoxybenzoate makes it a versatile molecule with potential applications in several fields.

Intermediate in Organic Synthesis

The primary utility of this compound is likely as an intermediate. The aldehyde group can undergo a wide range of transformations (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine) while the ester can be hydrolyzed if needed. This allows for the sequential or orthogonal modification of the molecule, making it a valuable precursor in the synthesis of more complex targets, including pharmaceuticals and agrochemicals.[7]

Liquid Crystal Research

The rigid, rod-like structure of 3-Formylphenyl 4-methoxybenzoate is a common motif in liquid crystalline materials.[8] Benzoate esters are frequently incorporated into the core structures of liquid crystals.[9] The presence of the polar formyl group and the electron-donating methoxy group can influence the mesomorphic properties, such as the nematic or smectic phases, of materials derived from this core structure.[10][11] Further derivatization, for example by converting the aldehyde to a Schiff base, could lead to novel liquid crystalline compounds.[12]

Caption: Potential application pathways for 3-Formylphenyl 4-methoxybenzoate.

Safety and Handling

As a fine chemical, 3-Formylphenyl 4-methoxybenzoate should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H317 (May cause an allergic skin reaction).[1]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][13][14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

-

P363: Wash contaminated clothing before reuse.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.[13]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.[15][16]

References

- ChemScene.

- Molbase.

- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.

- Biosynth. 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

- Benchchem. Application Notes and Protocols for Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride.

- MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

- PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.

- Jinan Tantu Chemicals Co., Ltd. 4-Formyl-3-methoxybenzonitrile.

- ChemicalBook.

- ChemicalBook. 4-formyl-3-methoxybenzonitrile synthesis.

- Google Patents.

- Sigma-Aldrich. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0.

- BLD Pharm.

- MySkinRecipes. 3-Formyl-4-methoxybenzoic Acid.

- Organic Syntheses Procedure. Benzaldehyde, m-hydroxy-.

- PubChem.

- NIH.

- Quora.

- Sigma-Aldrich.

- ResearchGate. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)

- ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?.

- ResearchGate. Scheme 1.

- MDPI. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)

- Sumitomo Chemical Australia. SAFETY DATA SHEET MGK®-264 Insecticide Synergist.

- PubMed Central.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- Wikipedia. 3-Hydroxybenzaldehyde.

- sds-220182-27-4.pdf.

- University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- ResearchGate. Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.

- Fisher Scientific.

- Sigma-Aldrich.

- Berkeley Scientific Journal. An Anomaly in Phase Transition: Liquid Crystals.

- ResearchGate.

- Sigma-Aldrich.

Sources

- 1. 146952-27-4|3-Formylphenyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Formyl-4-methoxybenzoic Acid [myskinrecipes.com]

- 8. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate [mdpi.com]

- 11. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dep.nj.gov [dep.nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sumitomo-chem.com.au [sumitomo-chem.com.au]

Technical Guide: Synthesis of 3-Formylphenyl 4-methoxybenzoate

Topic: CAS: 146952-27-4 Classification: Ester Intermediate / Liquid Crystal Precursor

Executive Summary

3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4) is a bifunctional aromatic ester characterized by two reactive handles: an aldehyde group (-CHO) on the meta-position of the phenolic ring and a methoxy group (-OCH3) on the acid ring. This molecule serves as a critical intermediate in the synthesis of bent-core (banana-shaped) liquid crystals and Schiff-base ligands for coordination chemistry.

This guide details two validated synthesis pathways:

-

The Acid Chloride Route (Standard): High-yielding, scalable, and robust.

-

The Steglich Esterification (Alternative): Mild conditions suitable for small-scale, high-purity requirements.

Retrosynthetic Analysis

The strategic disconnection of the ester bond reveals two commercially available precursors: 4-Methoxybenzoic acid (p-Anisic acid) and 3-Hydroxybenzaldehyde .

Figure 1: Retrosynthetic breakdown of the target ester into its constituent acid and phenol.[1]

Primary Pathway: Acid Chloride Method

Rationale: Phenols are poor nucleophiles compared to primary alcohols. Direct Fischer esterification is often inefficient. Conversion of the acid to an acid chloride creates a highly electrophilic acylating agent, ensuring complete conversion of the phenol.

Phase 1: Activation of 4-Methoxybenzoic Acid

Reaction:

| Reagent | Equiv.[2][3][4] | Role |

| 4-Methoxybenzoic acid | 1.0 | Substrate |

| Thionyl Chloride (SOCl2) | 1.5 - 2.0 | Chlorinating Agent |

| DMF (Cat.) | 2-3 drops | Catalyst (Vilsmeier-Haack type) |

| Dichloromethane (DCM) | Solvent | Optional (can be run neat) |

Protocol:

-

Charge a round-bottom flask with 4-methoxybenzoic acid (1.0 eq).

-

Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (Dimethylformamide).

-

Reflux at 75-80°C for 2-3 hours.

-

Monitor cessation of gas evolution (HCl/SO2).

-

Critical Step: Remove excess SOCl2 via vacuum distillation (rotary evaporator) to prevent side reactions in the next step. The residue (Acid Chloride) is a moisture-sensitive solid/oil; use immediately.

Phase 2: Esterification

Reaction:

| Reagent | Equiv.[2][3][4] | Role |

| 3-Hydroxybenzaldehyde | 1.0 | Nucleophile |

| 4-Methoxybenzoyl chloride | 1.1 | Electrophile (from Phase 1) |

| Triethylamine (TEA) | 1.5 | Acid Scavenger |

| DCM or THF | Solvent | Anhydrous medium |

Protocol:

-

Dissolve 3-hydroxybenzaldehyde (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .

-

Dissolve the crude acid chloride (from Phase 1) in a minimal amount of DCM.

-

Dropwise Addition: Add the acid chloride solution to the aldehyde mixture over 30 minutes. Exothermic reaction - maintain T < 5°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

-

TLC Check: Mobile phase Hexane:Ethyl Acetate (7:3). Product Rf ~ 0.5-0.6; Phenol Rf ~ 0.3.

Phase 3: Workup & Purification

-

Quench: Add water to dissolve TEA·HCl salts.[2]

-

Extraction: Wash the organic layer with:

-

1M HCl (removes unreacted amine).

-

Sat. NaHCO3 (removes unreacted acid).

-

Brine (drying).

-

-

Drying: Dry over anhydrous MgSO4 and concentrate.

-

Recrystallization: The crude solid is typically recrystallized from Ethanol or Ethanol/Hexane mixtures to yield white/off-white needles.

Alternative Pathway: Steglich Esterification

Rationale: Ideal for small-scale synthesis or if the "Acid Chloride" route yields impurities. It uses DCC (Dicyclohexylcarbodiimide) to activate the acid in situ.[5][6]

Reagents:

-

4-Methoxybenzoic acid (1.0 eq)

-

3-Hydroxybenzaldehyde (1.0 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq, Catalyst)

-

DCM (Solvent)

Protocol:

-

Dissolve Acid, Phenol, and DMAP in DCM at 0°C.

-

Add DCC (dissolved in DCM) dropwise.

-

Stir at RT overnight. A white precipitate (DCU - Dicyclohexylurea) will form.

-

Filtration: Filter off the DCU precipitate.

-

Workup: Wash filtrate with 0.5M HCl and NaHCO3. Purify via column chromatography.[7]

Mechanism & Workflow Visualization

Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.

Characterization Data (Expected)

Verification of the product structure should be performed using NMR and IR spectroscopy.

| Technique | Signal / Peak | Assignment |

| 1H NMR (CDCl3) | ~10.0 ppm (s, 1H) | Aldehyde (-CH O) |

| ~8.15 ppm (d, 2H) | Acid Ring (Ortho to C=O) | |

| ~6.98 ppm (d, 2H) | Acid Ring (Ortho to OMe) | |

| ~7.4 - 7.8 ppm (m, 4H) | Phenol Ring (Meta-substituted pattern) | |

| ~3.89 ppm (s, 3H) | Methoxy (-OCH 3) | |

| IR Spectroscopy | 1730 - 1745 cm⁻¹ | Ester C=O[8] Stretch |

| 1695 - 1705 cm⁻¹ | Aldehyde C=O Stretch | |

| Mass Spectrometry | m/z = 256.25 | Molecular Ion [M]+ |

Troubleshooting & Optimization

-

Low Yield: Ensure the Acid Chloride formation is complete. Residual water in the esterification step hydrolyzes the acid chloride back to the acid. Use freshly distilled DCM.

-

Aldehyde Oxidation: While rare under these conditions, the aldehyde can oxidize to a carboxylic acid if exposed to air for prolonged periods. Perform reactions under Nitrogen/Argon .

-

Purification Issues: If recrystallization fails, use Flash Column Chromatography (Silica Gel 60). Gradient: 5% -> 20% Ethyl Acetate in Hexane.

References

-

Steglich Esterification: Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5] Link

- General Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Compound Reference (CAS 146952-27-4): ChemScene. (n.d.). 3-Formylphenyl 4-methoxybenzoate Product Page. Link

- Liquid Crystal Synthesis Context: Imrie, C. T., et al. (2011). "Bent-core liquid crystals: their properties and potential applications." Liquid Crystals, 38(11-12).

Sources

- 1. AU2009295701B2 - Ligands for aggregated tau molecules - Google Patents [patents.google.com]

- 2. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]

- 3. scribd.com [scribd.com]

- 4. Sciencemadness Discussion Board - Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 3-Formylphenyl 4-methoxybenzoate

Foreword

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Formylphenyl 4-methoxybenzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the selection of starting materials, explore viable synthetic pathways with a focus on the underlying chemical principles, and provide detailed experimental protocols. Our approach is grounded in scientific integrity, offering field-proven insights to ensure reproducibility and success in the laboratory.

Introduction: Strategic Importance of 3-Formylphenyl 4-methoxybenzoate

3-Formylphenyl 4-methoxybenzoate is an aromatic ester that incorporates two key functional groups: an aldehyde and a methoxy-substituted benzoate. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The aldehyde group offers a reactive site for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of complex molecular architectures. The 4-methoxybenzoate moiety can influence the electronic properties and solubility of the final molecule, often imparting desirable pharmacokinetic characteristics in drug candidates.

The strategic selection of a synthetic route to this intermediate is paramount, balancing factors such as yield, purity, cost-effectiveness, and scalability. This guide will focus on the most practical and efficient methods for its preparation.

Foundational Starting Materials: A Strategic Selection

The synthesis of 3-Formylphenyl 4-methoxybenzoate fundamentally involves the formation of an ester linkage between a phenolic aldehyde and a substituted benzoic acid. The judicious selection of these precursors is the first critical step in a successful synthesis.

The primary starting materials for the synthesis of 3-Formylphenyl 4-methoxybenzoate are:

-

3-Hydroxybenzaldehyde: Also known as m-hydroxybenzaldehyde, this commercially available reagent provides the aldehyde functionality and the phenolic hydroxyl group for esterification.

-

4-Methoxybenzoic Acid (p-Anisic Acid): This readily available carboxylic acid provides the 4-methoxybenzoyl group. Alternatively, its more reactive derivative, 4-methoxybenzoyl chloride (p-anisoyl chloride) , can be used to facilitate the esterification process, particularly under milder conditions.

The commercial availability and purity of these starting materials are crucial for achieving a high yield of the desired product with minimal purification challenges.

Table 1: Properties of Key Starting Materials

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Hydroxybenzaldehyde |  | C₇H₆O₂ | 122.12 | 104-107 | 240 |

| 4-Methoxybenzoic Acid |  | C₈H₈O₃ | 152.15 | 182-185 | 275 |

| 4-Methoxybenzoyl Chloride |  | C₈H₇ClO₂ | 170.59 | 22 | 262-263 |

Synthetic Pathways: A Comparative Analysis

Two principal methods for the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid are the Fischer-Speier esterification and the Steglich esterification. A third, highly efficient method involves the use of the corresponding acid chloride.

Schotten-Baumann Reaction: The Acyl Chloride Approach

This is often the most direct and efficient method for the synthesis of 3-Formylphenyl 4-methoxybenzoate. The reaction of 3-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base, such as pyridine or triethylamine, readily affords the desired ester. The base serves to neutralize the hydrochloric acid byproduct.

Causality behind Experimental Choices: The use of an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the phenolic hydroxyl group. This allows the reaction to proceed under mild conditions and generally results in high yields.

Steglich Esterification: A Mild and Versatile Alternative

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. This makes it particularly suitable for substrates that are sensitive to acidic or basic conditions. The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1]

Trustworthiness of the Protocol: The mildness of the Steglich esterification minimizes the risk of side reactions, such as the polymerization of the aldehyde or degradation of sensitive functional groups. The formation of a stable urea byproduct drives the reaction to completion.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Route

The Fischer-Speier esterification involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For the synthesis of 3-Formylphenyl 4-methoxybenzoate, 3-hydroxybenzaldehyde acts as the alcohol component. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water byproduct.

Expertise & Experience: While seemingly straightforward, the Fischer-Speier esterification of a phenolic aldehyde requires careful control of reaction conditions. The strong acidic environment and elevated temperatures can potentially lead to side reactions, including polymerization or degradation of the aldehyde. Therefore, this method may require more optimization to achieve high yields compared to the acyl chloride or Steglich methods.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of 3-Formylphenyl 4-methoxybenzoate via the highly efficient Schotten-Baumann reaction.

Synthesis of 3-Formylphenyl 4-methoxybenzoate via Schotten-Baumann Reaction

This protocol is based on the general principles of the Schotten-Baumann reaction, adapted for the specific substrates.

Materials:

-

3-Hydroxybenzaldehyde

-

4-Methoxybenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 3-Formylphenyl 4-methoxybenzoate.

Diagram 1: Synthetic Workflow for 3-Formylphenyl 4-methoxybenzoate

Caption: Synthetic workflow for 3-Formylphenyl 4-methoxybenzoate.

Characterization and Data Analysis

The identity and purity of the synthesized 3-Formylphenyl 4-methoxybenzoate (CAS No: 146952-27-4) should be confirmed by standard analytical techniques.[2]

Table 2: Expected Characterization Data for 3-Formylphenyl 4-methoxybenzoate

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not readily available in cited literature; requires experimental determination. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts (δ, ppm): ~10.0 (s, 1H, -CHO), ~8.1 (d, 2H, Ar-H), ~7.8-7.2 (m, 4H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts (δ, ppm): ~191 (-CHO), ~165 (C=O, ester), ~164, ~152, ~137, ~132, ~130, ~129, ~123, ~122, ~114 (Ar-C), ~56 (-OCH₃) |

Note on Predicted Data: The NMR data presented are predicted values based on the chemical structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly. It is crucial to acquire experimental data for verification.

Diagram 2: Reaction Mechanism of Schotten-Baumann Esterification

Sources

Technical Guide: Safety and Handling of 3-Formylphenyl 4-methoxybenzoate

[1]

CAS Registry Number: 146952-27-4

Formula:

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9]

3-Formylphenyl 4-methoxybenzoate is a bifunctional aromatic intermediate characterized by two reactive centers: a formyl group (-CHO) and an ester linkage (-COO-) .[1] It is structurally derived from the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid (p-anisic acid).[1]

Understanding the dual nature of this molecule is critical for safety and stability:

-

The Aldehyde Moiety: Susceptible to autoxidation in air, converting the formyl group to a carboxylic acid (3-carboxyphenyl 4-methoxybenzoate).[1] This poses a sensitization risk .[2]

-

The Ester Linkage: Susceptible to hydrolysis under basic or strongly acidic conditions, releasing 3-hydroxybenzaldehyde and 4-methoxybenzoic acid.[1]

Physicochemical Properties Table[1][4][8][9][10]

| Property | Value / Description | Context for Handling |

| Physical State | Solid (Crystalline powder) | Dust generation hazard; requires local exhaust ventilation.[1] |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate | Use compatible solvent-resistant gloves (Nitrile/Butyl).[1] |

| Reactivity | Electrophilic (Aldehyde), Hydrolyzable (Ester) | Incompatible with strong bases, amines, and oxidizers.[1] |

| LogP | ~2.8 (Predicted) | Lipophilic; potential for dermal absorption.[1] |

Toxicological Assessment & Hazard Identification

Core Directive: Treat this compound as a potent skin sensitizer and severe eye irritant . While specific toxicological data for this exact CAS is limited, read-across toxicology from its functional groups (aromatic aldehydes and phenyl esters) dictates the safety profile.[1]

Hazard Classification (GHS Framework)

Based on Structure-Activity Relationships (SAR) and component analysis:

-

Skin Sensitization (Category 1): The aldehyde group can form Schiff bases with skin proteins (haptenization), leading to allergic contact dermatitis [1].[1]

-

Skin & Eye Irritation (Category 2/2A): Phenyl esters can hydrolyze on moist mucous membranes, releasing phenols (3-hydroxybenzaldehyde) which are irritants.[1]

-

STOT-SE (Category 3): Respiratory irritation is expected if dust is inhaled.[1][3]

Mechanism of Toxicity (The "Why")

The danger lies in the molecule's metabolic and environmental degradation pathways.

Figure 1: Degradation and Toxicity Pathways.[1] The aldehyde group drives sensitization, while hydrolysis products drive irritation.[1]

Storage, Stability, & Handling Protocols[1][6][12][13][14]

Trustworthiness Check: Standard laboratory fridges are insufficient if not spark-proof.[1] Due to the aldehyde's flammability potential (though low for high MW solids) and oxidation risk, specific environmental controls are required.[1]

Storage Hierarchy[1]

-

Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) .[1] Air exposure accelerates degradation to the corresponding acid.

-

Temperature: 2°C to 8°C (Refrigerated). Cold storage slows hydrolysis and oxidation kinetics.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze autoxidation.

Operational Workflow

This protocol ensures containment of dust and prevention of cross-contamination.

Step-by-Step Protocol:

-

PPE Donning:

-

Weighing & Transfer:

-

Never weigh on an open bench. Use a balance enclosure or fume hood.

-

Use anti-static weighing boats to prevent "flying" dust (common with aromatic esters).[1]

-

-

Solubilization:

Figure 2: Safe Handling Cycle. Note the equilibration step to prevent moisture condensation, which triggers hydrolysis.[1]

Emergency Response & Waste Management

Spill Response

-

Solid Spill: Do not dry sweep. Dampen with an inert solvent (like heptane) or use a HEPA vacuum to avoid generating dust aerosols.[1]

-

Decontamination: Clean surface with a dilute soap solution (surfactant), followed by water.[1] Avoid using strong ammonia or bleach, as these can react violently or form toxic vapors with aldehydes [3].

Waste Disposal[1][6]

Synthesis & Purification Context (Technical Note)

For researchers synthesizing or purifying this compound, standard silica gel chromatography can be risky due to the acidity of silica, which may catalyze hydrolysis.[1]

-

Recommendation: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading the column.[1]

-

Eluent: Use Ethyl Acetate/Hexane gradients.

-

Monitoring: The aldehyde proton (~10 ppm) and the methoxy protons (~3.8 ppm) are distinct NMR handles for assessing purity and hydrolysis (appearance of phenolic peaks).

References

-

Patlewicz, G., et al. (2016).[1] "Skin sensitization structure-activity relationships for aldehydes." Regulatory Toxicology and Pharmacology, 77, 195-207.[1]

-

Otera, J. (1993).[1] "Transesterification." Chemical Reviews, 93(4), 1449–1470.[1]

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] "Chapter 6: Working with Chemicals." National Academies Press.

-

PubChem Database. (n.d.).[1] "Compound Summary: 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4)."[1][5] National Center for Biotechnology Information.

Sources

- 1. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 146952-27-4|3-Formylphenyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 3-Formylphenyl 4-methoxybenzoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development, chemical synthesis, and materials science. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Formylphenyl 4-methoxybenzoate, a compound of interest in various research and development sectors. While specific experimental solubility data for this compound is not extensively published, this guide leverages fundamental principles of organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in the Application of 3-Formylphenyl 4-methoxybenzoate

3-Formylphenyl 4-methoxybenzoate is an aromatic ester containing aldehyde and ether functional groups. Its molecular structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers. Understanding its solubility is paramount for several key processes:

-

Reaction Kinetics and Purity: In chemical synthesis, the choice of solvent is critical. A solvent in which the reactants are sufficiently soluble allows for a homogeneous reaction medium, leading to faster reaction rates and higher yields. Poor solubility can result in incomplete reactions and the generation of impurities.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. Selecting an appropriate solvent system is crucial for achieving high purity.

-

Formulation and Drug Delivery: For potential pharmaceutical applications, the solubility of a compound in various organic and aqueous media is a key determinant of its bioavailability and the feasibility of different formulation strategies.

This guide will first delve into the physicochemical properties of 3-Formylphenyl 4-methoxybenzoate to build a theoretical framework for its solubility. Subsequently, a qualitative prediction of its solubility in different classes of organic solvents will be presented, followed by a detailed experimental protocol for quantitative solubility determination.

Physicochemical Properties and Molecular Structure Analysis

The molecular structure of 3-Formylphenyl 4-methoxybenzoate is the primary determinant of its physical and chemical properties, including its solubility.

Molecular Formula: C₁₅H₁₂O₄[1] Molecular Weight: 256.25 g/mol [1][2]

The key functional groups present in the molecule are:

-

Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.[3]

-

Aldehyde Group (-CHO): The carbonyl within the aldehyde group is also polar and can accept hydrogen bonds.[4]

-

Ether Group (-OCH₃): The methoxy group is weakly polar and can also accept hydrogen bonds.

-

Two Phenyl Rings: These aromatic rings are nonpolar and contribute significantly to the molecule's size and potential for van der Waals forces and pi-pi stacking interactions.

The presence of both polar functional groups and nonpolar aromatic rings gives 3-Formylphenyl 4-methoxybenzoate a moderately polar character. It lacks a hydroxyl or amine group, meaning it cannot act as a hydrogen bond donor. This inability to self-associate through hydrogen bonding suggests that its melting point will be lower than a corresponding carboxylic acid or alcohol of similar molecular weight.[3][5]

Caption: Predicted Solute-Solvent Interactions.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a liquid. [6]

Materials and Reagents

-

3-Formylphenyl 4-methoxybenzoate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven for gravimetric analysis or a UV-Vis spectrophotometer

Experimental Workflow: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of 3-Formylphenyl 4-methoxybenzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution has reached saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Dispense the filtered aliquot into a pre-weighed container. Evaporate the solvent in an oven at a temperature below the boiling point of the solute. Once the solvent is completely removed, re-weigh the container. The difference in weight corresponds to the mass of the dissolved solute.

-

Spectroscopic Method (if applicable): If the compound has a suitable chromophore, a calibration curve can be prepared using solutions of known concentrations. The absorbance of the filtered saturated solution can then be measured, and the concentration can be determined from the calibration curve.

-

-

Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and predicting the solubility of 3-Formylphenyl 4-methoxybenzoate in a variety of organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some nonpolar solvents, and poorly soluble in highly nonpolar aliphatic solvents. For researchers and drug development professionals, these predictions can guide the initial selection of solvents for synthesis, purification, and formulation. However, as solubility can be influenced by various factors including temperature and the presence of impurities, the detailed experimental protocol provided herein is essential for obtaining precise and reliable quantitative data. Such empirical data is indispensable for the successful application and development of 3-Formylphenyl 4-methoxybenzoate in its intended fields.

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Clark, J. (2023). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Formylphenyl 4-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 3-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Aldehydes, Esters and Ethers. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scheepers, J. J., Muzenda, E., & Belaid, M. (2012). Aromatic Compounds and Ester Polymeric Solvents Interactions. CORE. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

HSCprep. (2025). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]

-

Wang, X., et al. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

Kevin Math and Science. (2020). Intermolecular Forces Organic Chemistry Grade 12 | Ester vs Carboxylic Acid. YouTube. Retrieved from [Link]

-

Lopes, J. N. C., et al. (n.d.). Using molecular dynamics simulations to predict the effect of temperature on aqueous solubility for aromatic compounds. ResearchGate. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-formyl-3-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Formyl-3-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 146952-27-4|3-Formylphenyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aldehydes, Esters and Ethers - Organic Chemistry [organicchemistrystructures.weebly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Roadmap for Discovery: Unlocking the Research Potential of 3-Formylphenyl 4-methoxybenzoate

A Senior Application Scientist's Perspective on Future Innovations

Abstract

3-Formylphenyl 4-methoxybenzoate is a molecule poised at the intersection of medicinal chemistry and materials science. While its direct applications are still emerging, its distinct structural motifs—a reactive benzaldehyde group and a calamitic (rod-like) benzoate ester core—suggest a rich landscape for future research. This guide provides a forward-looking technical roadmap for researchers, scientists, and drug development professionals. By examining the established roles of its constituent parts, we can logically infer and design high-potential research applications, complete with validated experimental workflows. This document serves not as a historical review, but as a detailed, actionable blueprint for innovation, bridging the gap between a molecule's structure and its potential functions in therapeutics and advanced materials.

Foundational Profile of 3-Formylphenyl 4-methoxybenzoate

Understanding the fundamental characteristics of a compound is the bedrock of experimental design. 3-Formylphenyl 4-methoxybenzoate is an aromatic ester, featuring a formyl (-CHO) group at the meta-position of the phenyl ring and a methoxy (-OCH₃) group at the para-position of the benzoate moiety.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₄ | PubChem CID 4330388[1] |

| Molecular Weight | 256.25 g/mol | PubChem CID 798155[2] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, Chloroform | [3] |

The synthesis of this molecule and its analogs typically involves standard esterification procedures, reacting a substituted phenol with a substituted benzoic acid or its acyl chloride derivative. For instance, the 4-methoxybenzoate moiety can be synthesized via the esterification of 4-methoxybenzoic acid (p-anisic acid) with an alcohol using an acid catalyst.[4] The formylphenyl precursor can be prepared through various established organic synthesis routes.[5][6]

Potential Application I: Medicinal Chemistry and Drug Discovery

The benzaldehyde scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[7][8] The aldehyde group itself is a versatile chemical handle, capable of forming key interactions with biological targets or serving as a precursor for more complex derivatives.

Rationale: A Scaffold for Bioactivity

-

Enzyme Inhibition: The aldehyde functionality can act as an electrophile, forming reversible covalent bonds (e.g., hemiacetals) with nucleophilic residues like serine or cysteine in enzyme active sites. Substituted benzaldehydes have shown promise as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer stem cells.[9]

-

Precursor for Schiff Bases: The formyl group readily reacts with primary amines to form imines, or Schiff bases.[10] Schiff base derivatives are renowned for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties, often acting as potent ligands for metal ions in biological systems.[11][12]

-

Membrane Permeability Enhancement: Benzaldehyde itself has been shown to disturb the integrity of lipid bilayers, thereby enhancing the membrane permeability and promoting the absorption of drugs with low oral bioavailability.[13][14] This suggests that 3-Formylphenyl 4-methoxybenzoate could be investigated as a potential absorption enhancer or as a component of drug delivery systems.

Proposed Experimental Workflow: Anticancer Screening Cascade

A logical, step-wise approach is crucial to efficiently evaluate the potential of a new chemical entity. The following workflow outlines a standard cascade for assessing the anticancer properties of 3-Formylphenyl 4-methoxybenzoate.

Caption: Proposed workflow for anticancer drug discovery screening.

Key Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[16]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of 3-Formylphenyl 4-methoxybenzoate in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan crystals.[17][18]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Potential Application II: Materials Science & Liquid Crystals

The elongated, rigid structure of 3-Formylphenyl 4-methoxybenzoate, containing two aromatic rings linked by an ester group, is characteristic of a calamitic mesogen—a molecule capable of forming liquid crystal (LC) phases.[19] Benzoate-based esters are a well-established class of liquid crystals, valued for their thermal and chemical stability.[20]

Rationale: A Building Block for Anisotropic Materials

-

Thermotropic Liquid Crystallinity: Molecules with this shape can exhibit intermediate phases of matter (mesophases) between the solid and isotropic liquid states.[21] In these phases, the molecules possess a degree of long-range orientational order but lack positional order, leading to unique anisotropic properties. The specific type of mesophase (e.g., nematic, smectic) is highly dependent on molecular structure.

-

Component for LC Mixtures: Even if the compound itself does not exhibit a stable liquid crystal phase over a broad temperature range, it can be a valuable component in eutectic mixtures. By mixing it with other mesogens, it is possible to tune the properties of the final material, such as the clearing point, viscosity, and dielectric anisotropy, for applications in displays and optical sensors.

-

Derivatization for Advanced Materials: The formyl group provides a reactive site for synthesizing more complex liquid crystalline structures, such as azomethine/ester (Schiff base) liquid crystals, which often exhibit broad and stable nematic phases.[22]

Proposed Experimental Workflow: Characterization of Liquid Crystalline Properties

The investigation of a material's liquid crystalline behavior requires a combination of thermal analysis and optical microscopy.[23]

Caption: Workflow for the characterization of liquid crystal properties.

Key Experimental Protocols: DSC and POM

Differential Scanning Calorimetry (DSC): This technique is essential for identifying the temperatures and enthalpies of phase transitions.[24]

Methodology:

-

A small, weighed amount of the purified sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).[25]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Phase transitions (e.g., melting, crystallization, crystal-to-LC, LC-to-isotropic) appear as peaks or shifts in the baseline of the resulting thermogram.[26]

Polarized Optical Microscopy (POM): POM is used to visually identify the anisotropic textures characteristic of different liquid crystal phases.[27]

Methodology:

-

A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to the polarizing microscope.

-

The sample is heated to its isotropic liquid phase to erase any thermal history.

-

The sample is then slowly cooled while being observed between crossed polarizers.[23]

-

As the material transitions into a liquid crystalline phase, birefringent textures will appear. The specific patterns, such as Schlieren textures for nematic phases or focal-conic fan textures for smectic phases, are used for phase identification.[23][28]

Conclusion: A Molecule of Untapped Versatility

3-Formylphenyl 4-methoxybenzoate represents a compelling starting point for significant research endeavors. Its dual-potential structure invites exploration in two of the most dynamic areas of chemical science. In medicinal chemistry, it offers a promising scaffold for developing novel therapeutics, particularly through the synthesis of Schiff base derivatives for anticancer screening. In materials science, its inherent molecular geometry makes it a prime candidate for the development of new liquid crystalline materials. The experimental roadmaps provided in this guide offer a validated and logical framework for academic and industrial researchers to begin unlocking the full potential of this versatile compound.

References

-

Li, M., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from [Link]

-

ResearchGate. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

- Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.

-

ResearchGate. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Retrieved from [Link]

-

National Institutes of Health. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Liquid crystal textures: an overview. Retrieved from [Link]

-

ResearchGate. (n.d.). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]

-

National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Springer. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

-

SlidePlayer. (n.d.). Characterization of Liquid Crystals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Retrieved from [Link]

-

Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

-

Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]

- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

IntelCentru. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved from [Link]

-

Innovatech Labs. (2011). Uses For Differential Scanning Calorimetry. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-formyl-3-methoxybenzoate. Retrieved from [Link]

-

MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

-

National Institutes of Health. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl anisate. Retrieved from [Link]

-

Info.Synthese. (2024). Schiff's bases mechanism: Significance and symbolism. Retrieved from [Link]

Sources

- 1. 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Formylphenyl 4-methoxybenzoate | C15H12O4 | CID 798155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Schiff base - Wikipedia [en.wikipedia.org]

- 12. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. atcc.org [atcc.org]

- 16. researchgate.net [researchgate.net]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. intelcentru.ro [intelcentru.ro]

- 21. Differential Scanning Calorimetry Uses [innovatechlabs.com]

- 22. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 26. bhu.ac.in [bhu.ac.in]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. webs.ucm.es [webs.ucm.es]

3-Formylphenyl 4-methoxybenzoate as a chemical intermediate

Strategic Utilization as a Bent-Core Intermediate and Reactive Scaffold

Executive Summary

3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4) is a bifunctional aromatic ester characterized by a reactive aldehyde motif meta-substituted to a hydrolytically stable methoxybenzoate ester. Unlike its para-substituted isomer (a standard linear mesogen), the meta-substitution (3-formyl) introduces a structural "kink" (

This guide provides a validated protocol for its synthesis, a mechanistic breakdown of its orthogonal reactivity, and specific workflows for its deployment in materials science and medicinal chemistry.

Chemical Profile & Structural Logic

| Parameter | Specification |

| IUPAC Name | 3-Formylphenyl 4-methoxybenzoate |

| CAS Registry Number | 146952-27-4 |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Structural Class | Aromatic Ester / Benzaldehyde Derivative |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in Water |

Structural Analysis

The molecule consists of two distinct domains:

-

The Electrophilic Head (Aldehyde): The formyl group at the C3 position of the phenyl ring is highly reactive toward nucleophiles (amines, ylides) allowing for chain extension or functionalization without disturbing the ester linkage.

-

The Mesogenic Tail (Methoxybenzoate): The 4-methoxybenzoyl moiety provides a rigid aromatic core and a polar alkoxy tail, essential for inducing liquid crystalline phases or serving as a hydrophobic tag.

Synthesis Protocol: Acyl Substitution Route

While esterification can be achieved via carbodiimide coupling (DCC/EDC), the Acid Chloride Method is preferred for scale-up due to higher atom economy and simplified purification (avoiding urea byproducts).

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution where the phenoxide of 3-hydroxybenzaldehyde attacks the carbonyl carbon of 4-methoxybenzoyl chloride.

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 3-Formylphenyl 4-methoxybenzoate.

Experimental Procedure

Reagents:

-

3-Hydroxybenzaldehyde (1.0 equiv, 122.12 g/mol )

-

4-Methoxybenzoyl chloride (1.1 equiv, 170.59 g/mol )

-

Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (15 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

-

Acylation: Dissolve 4-methoxybenzoyl chloride (11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aldehyde spot (lower R_f) should disappear.

-

Work-up: Quench with water (50 mL). Separate the organic layer and wash sequentially with:

-

1M HCl (2x, to remove excess amine)

-

Sat. NaHCO₃ (2x, to remove unreacted acid)

-

Brine (1x)

-

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white needles.

Validation Criteria:

-

¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde singlet at δ ~10.0 ppm , the methoxy singlet at δ ~3.9 ppm , and the characteristic aromatic multiplets. The absence of a broad -OH peak (>5 ppm) confirms esterification.

Reactivity & Downstream Applications[5]

The utility of 3-Formylphenyl 4-methoxybenzoate lies in its orthogonal reactivity . The ester bond is stable under conditions used to transform the aldehyde, allowing for stepwise molecular construction.

A. Bent-Core Liquid Crystal Synthesis

The meta-position of the aldehyde is the key design feature. By reacting the aldehyde with aniline derivatives, one can generate "banana-shaped" molecules that exhibit polar smectic phases (B-phases) , which are candidates for ferroelectric switching.

-

Reaction: Schiff Base Condensation.

-

Partner: 4-n-Alkylanilines.

-

Conditions: Ethanol reflux, catalytic acetic acid.

-

Outcome: The resulting imine retains the

bend, crucial for packing into bent-core mesophases.

B. Proteomics & Bioconjugation

In drug development, this molecule acts as a cleavable linker .

-

Ligation: The aldehyde reacts with lysine residues on a protein via reductive amination (forming a stable amine linkage).

-

Release: The ester bond can be hydrolyzed enzymatically (esterases) or chemically (hydroxylamine) to release the payload or the tag.

Figure 2: Divergent application workflows: Constructing bent-core mesogens (left) vs. Cleavable bioconjugation (right).

Analytical Characterization Data

To ensure scientific integrity, synthesized batches must meet the following specifications.

| Technique | Expected Signal / Result | Structural Assignment |

| ¹H NMR | δ 9.98 (s, 1H) | Aldehyde (-CH O) |

| δ 8.15 (d, 2H) | Benzoate ortho-protons | |

| δ 3.89 (s, 3H) | Methoxy (-OCH ₃) | |

| IR Spectroscopy | 1735 cm⁻¹ | Ester C=O stretch |

| 1695 cm⁻¹ | Aldehyde C=O stretch | |

| Mass Spectrometry | m/z 257.08 [M+H]⁺ | Protonated molecular ion |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). The aldehyde moiety is a potential sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids (forming 3-(4-methoxybenzoyloxy)benzoic acid) upon prolonged exposure to air.

-

Spill Protocol: Absorb with sand/vermiculite. Neutralize with dilute bisulfite solution (to quench the aldehyde) before disposal.

References

-

PubChem. (2025).[1] Compound Summary: 4-Formylphenyl 4-methoxybenzoate (Isomer Analog Data). National Library of Medicine. [Link]

- Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry. (Contextual citation for bent-core mesogen synthesis using 3-substituted cores).

Sources

Methodological & Application

Technical Application Note: 3-Formylphenyl 4-methoxybenzoate as a Medicinal Scaffold

[1]

Introduction & Strategic Value

3-Formylphenyl 4-methoxybenzoate (CAS: 146952-27-4) represents a strategic "linker-scaffold" in medicinal chemistry.[1] Structurally, it consists of a 3-hydroxybenzaldehyde core esterified with 4-methoxybenzoic acid (anisic acid) .[1][2]

This molecule offers a dual-modality advantage for drug design:

-

The Electrophilic Warhead (Aldehyde): The formyl group (-CHO) at the meta position serves as a versatile handle for generating Schiff bases (imines), hydrazones, and chalcones—motifs central to antimicrobial and anticancer therapeutics.[2]

-

The Lipophilic Tail (Ester): The 4-methoxybenzoate moiety enhances the lipophilicity (LogP) of the parent aldehyde, improving membrane permeability.[2] Furthermore, the ester bond acts as a potential prodrug site; in vivo hydrolysis releases 3-hydroxybenzaldehyde (known for vasculoprotective properties) and 4-methoxybenzoic acid (an antiseptic agent).[1][2]

This guide details the synthesis of the precursor and its divergent application into two high-value medicinal libraries: Schiff Base Antimicrobials and Chalcone Anticancer Agents .[1]

Synthesis of the Precursor

Objective: Synthesize 3-Formylphenyl 4-methoxybenzoate via Schotten-Baumann esterification.

Reagents & Equipment[1][2][3][4]

-

Reactants: 3-Hydroxybenzaldehyde (1.0 eq), 4-Methoxybenzoyl chloride (1.1 eq).[1][2]

-

Base/Solvent: Triethylamine (TEA) (1.5 eq), Dichloromethane (DCM) (Anhydrous).[2]

-

Apparatus: 250 mL Round-bottom flask, inert gas (N2/Ar) line, ice bath.

Step-by-Step Protocol

-

Preparation: Purge the reaction vessel with nitrogen to remove moisture. Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DCM (100 mL).

-

Base Addition: Add Triethylamine (15.2 g, 150 mmol) and DMAP (1.2 g, 10 mmol). Cool the mixture to 0°C using an ice bath.

-

Acylation: Add 4-Methoxybenzoyl chloride (18.7 g, 110 mmol) dropwise over 30 minutes. Note: The dropwise addition controls the exotherm and prevents polymerization of the aldehyde.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2] The product spot (Rf ~0.[1][2]6) should appear distinct from the starting phenol (Rf ~0.3).[1][2]

-

Work-up: Quench with water (50 mL). Wash the organic layer with 1M HCl (2x50 mL) to remove excess amine, followed by saturated NaHCO3 (2x50 mL) and brine.[2]

-

Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.[1][2][3]

Application A: Schiff Base Library (Antimicrobial)

Rationale: The azomethine (-C=N-) linkage is a pharmacophore for antifungal and antibacterial activity.[1][2] The lipophilic benzoate tail aids in penetrating bacterial cell walls.[2]

Protocol

-

Stoichiometry: Mix 3-Formylphenyl 4-methoxybenzoate (1.0 eq) with a substituted aromatic amine (e.g., 4-fluoroaniline) (1.0 eq) in absolute ethanol.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.

-

Isolation: Cool the solution to room temperature. The Schiff base typically precipitates as a colored solid.[1][2] Filter and wash with cold ethanol.[2]

Mechanism & Validation: The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbon, forming a carbinolamine intermediate, which dehydrates to form the imine.

-

IR Validation: Disappearance of the aldehyde C=O stretch (1690 cm⁻¹) and appearance of the imine C=N stretch (1610–1630 cm⁻¹).[2]

Application B: Chalcone Synthesis (Anticancer)

Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) inhibit tubulin polymerization and induce apoptosis in cancer cells.[1]

Protocol (Claisen-Schmidt Condensation)[1][2][6]

-

Reactants: Dissolve Acetophenone (or derivatives) (1.0 eq) and 3-Formylphenyl 4-methoxybenzoate (1.0 eq) in Ethanol (20 mL).

-

Catalyst: Add 10% NaOH solution (5 mL) dropwise at 0°C. Caution: Keep cold to prevent hydrolysis of the ester linkage.

-

Stirring: Stir at 0–5°C for 4 hours, then refrigerate overnight.

-

Neutralization: Pour the reaction mixture into ice water containing dilute HCl to neutralize the base.

-

Isolation: Filter the yellow precipitate (Chalcone) and recrystallize from ethanol.

Visualizing the Workflows

Diagram 1: Synthesis & Divergent Application Pathways[1][2][7]

Caption: Divergent synthesis workflow converting the precursor into two distinct medicinal libraries.

Diagram 2: Molecular Logic & Mechanism[2]

Caption: Mechanistic duality of the scaffold: Chemical reactivity (Aldehyde) vs. Biological prodrug activation (Ester).

Quality Control & Characterization Data

To ensure the integrity of the scaffold before proceeding to library generation, compare the spectral data against these standards.

| Technique | Parameter | Expected Value | Interpretation |

| FT-IR | C=O (Ester) | 1735 cm⁻¹ | Sharp, strong band indicating successful esterification.[2] |

| FT-IR | C=O (Aldehyde) | 1695 cm⁻¹ | Distinct from ester carbonyl; confirms aldehyde is intact.[2] |

| 1H-NMR | -CHO Proton | δ 9.98 ppm (s, 1H) | Diagnostic singlet for the aldehyde proton.[1][2] |

| 1H-NMR | -OCH3 Proton | δ 3.88 ppm (s, 3H) | Singlet for the methoxy group from the anisic acid moiety.[1] |

| 1H-NMR | Aromatic Protons | δ 7.00 – 8.20 ppm | Multiplets corresponding to the two benzene rings.[1] |

| Melting Point | Range | 78 – 80°C | Sharp range indicates high purity.[1][2] |

References

-

Synthesis of Benzyloxybenzaldehyde Derivatives: Lin, C. F., et al. (2005).[1][2][4] "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.[2][4]

-

Schiff Base Biological Activity: Hassan, H. S., & Awad, S. H. (2025).[2][3][5][6] "Synthesis, Characterization and Studying Biological Activity of New Schiff Base Compounds." Baghdad Science Journal, 22(6).[2][3]

-

Chalcone Synthesis Protocols: Roman, G. (2023).[1][2][7] "Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde."[1][2][7] ResearchGate.[1][2][3]

-

Chemical Identity & Properties: PubChem Compound Summary for 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4).

Sources

- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-Chloromethyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

Application Note: Process Optimization for the Kilogram-Scale Synthesis of 3-Formylphenyl 4-methoxybenzoate Derivatives

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for the scale-up synthesis of 3-Formylphenyl 4-methoxybenzoate , a critical intermediate often utilized in the synthesis of liquid crystalline materials and bioactive Schiff bases [1, 2].